2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline
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Overview
Description
2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is a complex heterocyclic compound that features a quinoxaline core linked to a piperazine ring, which is further substituted with a pyridazine ring bearing a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a suitable diketone. The piperazine ring is then introduced via nucleophilic substitution reactions. The pyridazine ring, bearing the thiophene moiety, is synthesized separately and then coupled to the piperazine-quinoxaline intermediate through palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow chemistry techniques. Solvent selection, temperature control, and purification methods such as recrystallization and chromatography are critical to the industrial-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Alkyl halides or acyl chlorides are typical electrophiles used in substitution reactions
Major Products
Oxidation: Sulfoxides or sulfones derived from the thiophene moiety.
Reduction: Reduced pyridazine derivatives.
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship (SAR) of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz)
- 2-(3-cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy)acetohydrazide
- 3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DBT)
Uniqueness
2-{4-[6-(Thiophen-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is unique due to its specific combination of heterocyclic rings, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with a wide range of biological targets and exhibit diverse pharmacological activities .
Properties
IUPAC Name |
2-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6S/c1-2-5-16-15(4-1)21-14-20(22-16)26-11-9-25(10-12-26)19-8-7-17(23-24-19)18-6-3-13-27-18/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDYIVNSFYQJJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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